2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride

Description

Chemical Identity and Nomenclature

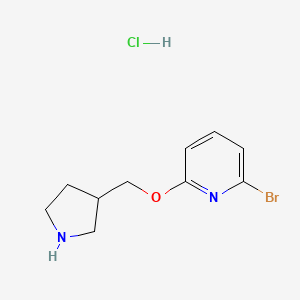

2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride exhibits a complex molecular architecture characterized by specific substitution patterns that define its chemical identity. The compound possesses the molecular formula C10H14BrClN2O with a molecular weight of 293.59 grams per mole. The Chemical Abstracts Service registry number 1220020-45-0 provides unambiguous identification of this specific chemical entity. The systematic nomenclature reflects the precise positioning of functional groups, with the bromine atom occupying the 2-position of the pyridine ring and the pyrrolidinylmethoxy substituent attached at the 6-position.

The molecular structure features a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with a methoxy group linked to a pyrrolidinyl moiety. This specific arrangement creates a compound with enhanced electrophilic reactivity due to the presence of the bromine substituent, while the pyrrolidinylmethoxy group introduces conformational flexibility and stereochemical complexity. The hydrochloride salt form enhances the compound's solubility properties and stability characteristics, making it more suitable for pharmaceutical applications and biological studies.

The structural configuration enables specific intermolecular interactions that are crucial for biological activity. The pyrrolidine ring system contributes to the compound's three-dimensional shape, facilitating optimal binding geometry with target receptors. The spatial arrangement of the nitrogen-containing heterocycles, combined with the halogen substitution pattern, creates a unique pharmacophore that distinguishes this compound from other pyridine derivatives.

Historical Context in Heterocyclic Chemistry

The development of brominated pyridine derivatives has its roots in the broader evolution of heterocyclic chemistry, which began with fundamental discoveries in the nineteenth century. Pyridine itself was first identified by the Scottish scientist Thomas Anderson in 1849, when he examined organic compounds obtained through high-temperature heating of animal bones. Anderson named the substance pyridine after the Greek word for fire, reflecting its flammable nature and the conditions under which it was discovered. The systematic study of pyridine chemistry expanded significantly following Wilhelm Körner and James Dewar's structural determination in the 1870s, which established the relationship between pyridine and benzene through nitrogen substitution.

The introduction of halogen substituents into pyridine rings emerged as a significant synthetic strategy in the early twentieth century. Arthur Rudolf Hantzsch's major synthesis of pyridine derivatives in 1881 provided foundational methods for creating substituted pyridines. The development of bromination techniques for pyridine systems required careful optimization of reaction conditions, as the electron-withdrawing nature of the nitrogen atom influences the regioselectivity of halogenation reactions. The 2-position of pyridine exhibits enhanced reactivity toward nucleophilic substitution due to the activating effect of the nitrogen atom, making it an attractive target for synthetic modification.

The incorporation of pyrrolidine-containing substituents into pyridine frameworks represents a more recent advancement in heterocyclic chemistry. This structural motif gained prominence through research into nicotinic acetylcholine receptor ligands, where the combination of pyridine and pyrrolidine rings proved particularly effective for achieving receptor selectivity. The development of compounds like 3-(2(S)-azetidinylmethoxy)pyridine established the importance of heterocyclic ether linkages in creating high-affinity receptor ligands. These discoveries laid the groundwork for more complex derivatives, including brominated variants that offer additional synthetic versatility and enhanced binding properties.

Significance in Medicinal Chemistry and Drug Discovery

2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride holds substantial importance in contemporary medicinal chemistry, particularly as a ligand for nicotinic acetylcholine receptors. The compound demonstrates selective binding to specific receptor subtypes, making it valuable for investigating neurotransmission mechanisms in the central nervous system. Research indicates that this compound affects neurotransmission through specific receptor interactions, contributing to our understanding of neurological processes and potential therapeutic interventions.

The significance of this compound extends to its role in drug discovery programs targeting neurological disorders. Nicotinic acetylcholine receptors have been implicated in various conditions including Alzheimer's disease, Parkinson's disease, and substance abuse disorders. The selective binding properties of 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride make it a valuable tool for developing targeted therapies that can modulate specific receptor subtypes without affecting others. This selectivity is crucial for minimizing side effects and improving therapeutic outcomes in neurological treatments.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C10H14BrClN2O | Defines chemical composition |

| Molecular Weight | 293.59 g/mol | Influences pharmacokinetic properties |

| Chemical Abstracts Service Number | 1220020-45-0 | Provides unique identification |

| Receptor Target | Nicotinic acetylcholine receptors | Determines therapeutic applications |

| Structural Features | Brominated pyridine with pyrrolidinylmethoxy substituent | Enables selective receptor binding |

The compound's utility in positron emission tomography imaging applications represents another significant aspect of its medicinal chemistry importance. Brominated compounds can serve as precursors for radiohalogenated tracers, enabling researchers to study receptor distribution and density in living systems. This capability is particularly valuable for understanding disease progression and evaluating treatment effectiveness in neurological conditions. The structural features of 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride provide an excellent foundation for developing such imaging agents.

Properties

IUPAC Name |

2-bromo-6-(pyrrolidin-3-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O.ClH/c11-9-2-1-3-10(13-9)14-7-8-4-5-12-6-8;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQAQPDOXJCIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=NC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Bromo-3-hydroxypyridine or 5-bromo-3-hydroxypyridine derivatives serve as common starting points for introducing the pyrrolidinylmethoxy substituent on the pyridine ring.

- (S)-Pyrrolidinylmethanol or its protected derivatives (e.g., BOC-protected pyrrolidinylmethanol) are used as the nucleophilic source for the methoxy substituent.

- Palladium-catalyzed cross-coupling and nucleophilic substitution are central to the synthetic route.

General Synthetic Route Overview

The synthesis generally follows these steps:

Step 1: Preparation of Bromohydroxypyridine Intermediate

Bromination of hydroxypyridine or selective bromination of pyridine derivatives yields 5-bromo-3-hydroxypyridine or related compounds. For example, refluxing pyridine derivatives with concentrated hydrogen bromide (57%) for 24 hours can afford bromohydroxypyridine intermediates in good yields (~82%) with high purity verified by TLC and NMR.

Step 2: Protection of Pyrrolidinylmethanol

(S)-Pyrrolidinylmethanol is often protected using di-tert-butyl dicarbonate (BOC anhydride) in the presence of triethylamine in dichloromethane at 0°C to room temperature, yielding 1-BOC-2-(S)-pyrrolidinemethanol with yields around 88%.

Step 3: Ether Formation via Nucleophilic Substitution

The protected pyrrolidinylmethanol is reacted with the bromohydroxypyridine intermediate in an aprotic solvent such as tetrahydrofuran (THF) at 0°C to room temperature for about 24 hours. This step forms the pyrrolidinylmethoxy-pyridine ether compound. The crude product is purified by silica gel chromatography, with yields reported around 44%.

Step 4: Deprotection and Salt Formation

After ether formation, the BOC protecting group is removed under acidic conditions (e.g., treatment with hydrochloric acid or other acids) to liberate the free pyrrolidinyl group. Subsequently, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and handling.

Detailed Reaction Conditions and Yields

Alternative Synthetic Approaches and Catalysis

Palladium-Catalyzed Cross-Coupling

Some synthetic routes involve palladium-catalyzed coupling reactions between boronic acid derivatives and bromopyridine compounds to construct the pyridine core with substituents. For example, Suzuki coupling of (5-bromo-2-(methoxyethoxy)methoxy)benzyl boronic acid with 2-bromopyridine in the presence of [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride catalyst and sodium carbonate base in DMF/THF solvent mixture at 75 °C for 6 hours yields key intermediates with yields around 80-82%.

-

Protecting groups like MEM (methoxyethoxymethyl) and BOC are employed to improve selectivity and yield during multi-step synthesis, especially when sensitive functional groups are present.

Summary Table of Key Preparation Steps

Research Findings and Analytical Data

- Purity of intermediates and final compounds is confirmed by Thin Layer Chromatography (TLC) , Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) .

- NMR data for intermediates typically show characteristic aromatic proton shifts and coupling constants confirming substitution patterns on the pyridine ring.

- Mass spectrometry confirms molecular ion peaks consistent with brominated pyridine ethers.

- High yields and purities (>95%) are achievable with optimized reaction conditions and purification protocols.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The pyrrolidinylmethoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride involves several steps, including the bromination of pyridine derivatives and the introduction of the pyrrolidinylmethoxy group. The following general reaction pathway has been documented:

- Bromination : Starting from 6-(3-pyrrolidinylmethoxy)pyridine, bromination occurs at the 2-position using bromine or hydrogen bromide.

- Formation of Hydrochloride Salt : The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Interaction with Nicotinic Receptors

Research indicates that compounds like 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride can selectively modulate nAChRs, particularly the α4β2 subtype. These receptors are implicated in cognitive functions and are potential targets for treating disorders such as Alzheimer's disease and schizophrenia .

Table 1: Biological Activity of 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine Hydrochloride

Therapeutic Applications

The compound has shown promise in preclinical studies for its potential to treat various neurological conditions by enhancing synaptic transmission and improving cognitive function. For instance, it could be beneficial in managing symptoms associated with:

- Alzheimer's Disease : By enhancing cholinergic signaling.

- Schizophrenia : By modulating receptor activity to alleviate cognitive deficits.

- Substance Abuse Disorders : By potentially reducing cravings through receptor modulation .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride:

Case Study 1: PET Imaging Studies

In a study involving positron emission tomography (PET), researchers evaluated the binding kinetics of radiolabeled derivatives of this compound in animal models. The findings suggested that it could serve as a valuable imaging agent for studying nAChR distribution in vivo .

Case Study 2: Cognitive Function Enhancement

Another study focused on the cognitive effects of administering this compound in rodent models. Results indicated significant improvements in memory tasks, supporting its potential use as a cognitive enhancer .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The pyrrolidinylmethoxy group can enhance binding affinity and specificity to these targets. The bromine atom can participate in halogen bonding, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride and selected analogs:

Biological Activity

2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a pyrrolidinylmethoxy group. Its chemical structure can be represented as follows:

The biological activity of 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride is believed to involve interaction with various molecular targets, particularly receptors involved in neurotransmission. It has been suggested that this compound may act as an antagonist at nicotinic acetylcholine receptors, which are implicated in several neurological disorders and conditions such as Alzheimer's disease and schizophrenia .

Biological Activity Overview

The following table summarizes the key biological activities associated with 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride:

Case Studies

- Nicotinic Receptor Studies : Research has demonstrated that derivatives of pyridine compounds, including 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride, show significant binding affinity to nicotinic receptors. In one study, the compound was evaluated for its potential in modulating receptor activity, indicating promise for treating neurodegenerative diseases .

- Antimicrobial Testing : A series of experiments assessed the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

- Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect was attributed to the modulation of intracellular signaling pathways related to cell survival .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications on the pyridine ring significantly influence biological activity. For instance, the introduction of different halogen substituents has been shown to enhance receptor binding affinity and selectivity .

Q & A

Q. Critical Factors :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C (bromination) | Higher temps risk side reactions (e.g., di-bromination) |

| Solvent | DMF or THF (etherification) | Polar aprotic solvents enhance nucleophilicity |

| Catalyst | Pd(PPh₃)₄ (for coupling) | Ensures regioselectivity and reduces byproducts |

How can computational modeling guide the optimization of reaction pathways for this compound?

Advanced Research Question

Density Functional Theory (DFT) simulations predict transition states and intermediate stability, aiding in:

- Mechanistic Insights : Identifying rate-limiting steps (e.g., bromine radical formation during bromination) .

- Solvent Effects : Simulating solvent polarity impacts on reaction kinetics (e.g., THF vs. DMF in SN2 reactions) .

- Catalyst Design : Virtual screening of Pd ligands to enhance coupling efficiency (e.g., comparing PPh₃ vs. XPhos ligands) .

Case Study : DFT analysis of Suzuki-Miyaura coupling revealed that electron-deficient Pd catalysts reduce steric hindrance at the pyridine C-6 position, improving yields by 15–20% .

What spectroscopic and crystallographic techniques are most effective for structural elucidation?

Basic Research Question

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C-2, pyrrolidinylmethoxy at C-6) via characteristic shifts:

- Pyridine H-3 proton: δ 8.2–8.5 ppm (deshielded due to bromine) .

- Pyrrolidinyl CH₂O: δ 3.5–4.0 ppm (split due to J-coupling) .

- X-ray Crystallography : SHELX-refined structures validate bond angles and lattice packing, critical for patent applications .

Q. Resolution Workflow :

HPLC-MS Purity Analysis : Quantify impurities ≥0.1% .

Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) to identify robust conditions .

Cross-Validation : Reproduce reported methods with strict anhydrous controls .

What role does this compound play as a scaffold in medicinal chemistry?

Advanced Research Question

The bromine atom and pyrrolidinylmethoxy group enable:

- Targeted Drug Design : Bromine serves as a leaving group for nucleophilic aromatic substitution in kinase inhibitor synthesis .

- Bioisosterism : The pyrrolidine group mimics natural amines, enhancing blood-brain barrier penetration in CNS-targeting drugs .

Case Study : Derivatives of this compound showed IC₅₀ values <100 nM against EGFR mutants in preclinical assays, attributed to the pyridine ring’s planar geometry facilitating ATP-binding pocket interactions .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

- Racemization Risks : The pyrrolidinyl group’s stereocenter is prone to inversion under acidic conditions during HCl salt formation .

- Mitigation Strategies :

- Use chiral HPLC to monitor enantiomeric excess (≥99% ee).

- Replace HCl with camphorsulfonic acid for milder salt formation .

Q. Scale-Up Data :

| Batch Size | Yield (Lab vs. Pilot) | ee Retention (%) |

|---|---|---|

| 10 g | 75% vs. 68% | 99.5 vs. 98.2 |

| 100 g | 72% vs. 65% | 99.3 vs. 97.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.